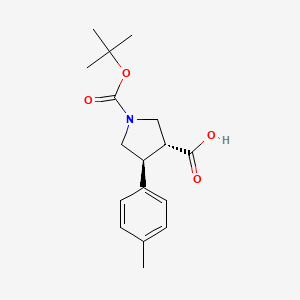

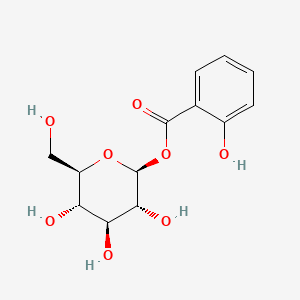

DIISOPROPYL METHYLPHOSPHONATE-D14

カタログ番号 B580490

CAS番号:

1205608-66-7

分子量: 194.269

InChIキー: WOAFDHWYKSOANX-MFVRGKIVSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diisopropyl methylphosphonate (DIMP), also known as diisopropyl methane-phosphonate and phosphonic acid and methyl-bis-(1-methylethyl)ester, is a chemical by-product in the production of sarin gas . It is used as a precursor to prepare beta-keto phosphonates and acts as an intermediate for Horner-Wadsworth-Emmons olefination of carbonyl compounds .

Synthesis Analysis

DIMP is prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method, introduced by McKenna, is favored due to its convenience, high yields, very mild conditions, and chemoselectivity .Molecular Structure Analysis

The molecular formula of DIMP is C7H17O3P . Its average mass is 180.182 Da and its monoisotopic mass is 180.091537 Da . The structure of DIMP is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

High-temperature pyrolysis of DIMP is conducted in a shock tube within a temperature range of 1400 - 1800 K at near 1 atm pressure . The reaction mechanism was developed using the Lawrence Livermore National Lab (LLNL)’s OPC mechanism .Physical And Chemical Properties Analysis

DIMP is a colorless liquid . It does not easily evaporate and can stay in water and soil for years . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .作用機序

Safety and Hazards

将来の方向性

特性

CAS番号 |

1205608-66-7 |

|---|---|

分子式 |

C7H17O3P |

分子量 |

194.269 |

IUPAC名 |

1,1,1,2,3,3,3-heptadeuterio-2-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy(methyl)phosphoryl]oxypropane |

InChI |

InChI=1S/C7H17O3P/c1-6(2)9-11(5,8)10-7(3)4/h6-7H,1-5H3/i1D3,2D3,3D3,4D3,6D,7D |

InChIキー |

WOAFDHWYKSOANX-MFVRGKIVSA-N |

SMILES |

CC(C)OP(=O)(C)OC(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

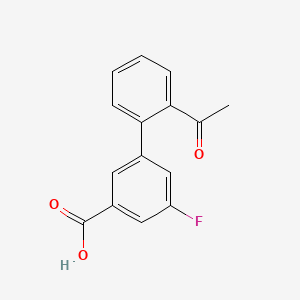

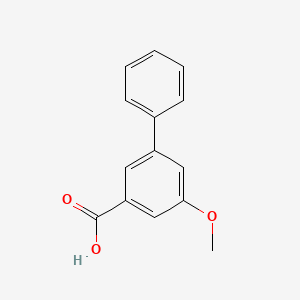

3-(2-Acetylphenyl)-5-fluorobenzoic acid

1345471-99-9

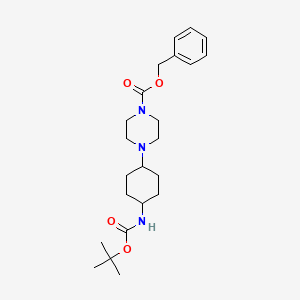

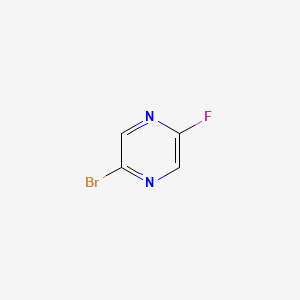

4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine

1235374-44-3

![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B580407.png)

![4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine](/img/structure/B580417.png)

![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)